3-Bromopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQNQADWLIDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329536 | |
| Record name | 3-bromopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102776-55-6 | |
| Record name | 3-bromopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Piperidine Derivatives in Chemical Biology and Drug Discovery Research
The piperidine (B6355638) ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. nih.gov Its presence is a cornerstone in the design of numerous drugs, spanning a wide array of therapeutic classes. researchgate.net Piperidine derivatives are integral to drugs used as anticancer, antiviral, antimalarial, analgesic, and anti-inflammatory agents, among others. researchgate.net The widespread application of this scaffold stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, which are critical for drug efficacy. thieme-connect.com
The three-dimensional, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. whiterose.ac.uk The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic profiles. thieme-connect.com This structural versatility has made the piperidine nucleus a privileged structure in drug discovery, continually inspiring the synthesis and evaluation of new derivatives for various medical conditions. nih.govwisdomlib.org
| Piperidine-Containing Drug | Therapeutic Application |
|---|---|
| Pethidine | Analgesic (Pain Relief) mdpi.com |
| Domperidone | Antiemetic (Treats Nausea) mdpi.com |
| Lenalidomide | Immunomodulator / Anticancer innospk.comguidechem.com |
| Melperone | Antipsychotic nih.gov |
| Alogliptin | Antidiabetic (DPP-4 Inhibitor) nbinno.com |
Strategic Importance of Halogenated Piperidines for Synthetic Transformations
Halogenated piperidines, such as 3-Bromopiperidine, hold significant strategic importance in synthetic chemistry. The presence of a halogen atom, like bromine, on the piperidine (B6355638) ring serves as a versatile functional "handle" for a multitude of chemical reactions. This allows chemists to introduce a wide range of molecular fragments and functional groups, thereby enabling the synthesis of diverse and complex target molecules. The carbon-bromine bond can readily participate in various synthetic transformations, making these compounds key intermediates in multi-step syntheses.
The strategic value of halogenated piperidines is evident in their utility in cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the bromine atom acts as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to the piperidine core. Efficient synthetic routes have been developed that utilize halogenated precursors, such as the one-pot synthesis of piperidines from halogenated amides, which avoids the use of expensive metal catalysts and harsh reaction conditions. mdpi.comnih.gov This highlights how incorporating a halogen atom at a specific position is a key strategic decision in the design of efficient and modular synthetic pathways. acs.org
| Type of Transformation | Synthetic Utility of Halogenated Piperidines |
|---|---|
| Nucleophilic Substitution | The halogen acts as a leaving group, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols). |
| Cross-Coupling Reactions | Enables the formation of C-C, C-N, and C-O bonds using catalysts (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). news-medical.net |
| Organometallic Intermediate Formation | Can be converted into organolithium or Grignard reagents for subsequent reactions with electrophiles. |
| Intramolecular Cyclization | Used as precursors in reactions where the halogen facilitates ring formation to build more complex heterocyclic systems. mdpi.comnih.gov |
Scope and Research Focus on 3 Bromopiperidine Methodologies and Applications
Advanced Synthetic Protocols
Advanced synthetic protocols, including continuous flow and microwave-assisted techniques, have revolutionized organic synthesis by providing more controlled, efficient, and often safer routes to a wide array of compounds. These methods are particularly valuable for reactions involving hazardous reagents, unstable intermediates, or those requiring precise control over reaction parameters, making them highly relevant for the synthesis of brominated nitrogen heterocycles like this compound and its precursors.
Continuous Flow Synthesis Techniquesacs.org
Continuous flow synthesis involves performing chemical reactions in a continuous flowing stream, typically within microreactors or tubular reactors scielo.br. This technology offers significant advantages over traditional batch processing, including rapid and efficient mixing, superior heat and mass transfer, reduced reaction times, higher selectivities, enhanced safety, and straightforward scalability acs.orgscielo.br. These benefits are particularly pertinent for reactions that are highly exothermic, involve hazardous reagents, or require precise control of residence time, all of which can be characteristics of bromination reactions.
While direct continuous flow synthesis of this compound is not extensively detailed in the literature, the principles and applications of flow chemistry to related bromination and piperidine-forming reactions demonstrate its applicability. For instance, continuous flow reactors are employed in industrial settings for the synthesis of piperidine derivatives, such as 1-(2-bromoallyl)-piperidine, through nucleophilic substitution reactions . This highlights the utility of flow systems for handling piperidine as a reactant and for incorporating bromine-containing moieties into piperidine scaffolds.
Furthermore, continuous photochemical bromination sequences have been developed in flow, allowing for the efficient and safe generation of brominated products. An example involves the preparation of a crude piperazine (B1678402) nitrotoluene hydrochloride salt at a rate of 25 g/hr with a total end-to-end residence time of approximately 45 minutes, significantly reducing batch reaction times and eliminating aqueous work-ups scientificupdate.com. Such processes demonstrate the capacity of continuous flow to manage bromination reactions effectively, which could be adapted for the selective bromination of piperidine precursors. The ability to generate and handle bromine or brominating agents in situ within a controlled flow environment minimizes the risks associated with these hazardous reagents mdpi.com.
The development of continuous flow protocols for the synthesis of various piperidine-based compounds, including urea (B33335) derivatives based on the piperidin-4-one scaffold, further underscores the versatility of this technique for creating complex piperidine structures mdpi.com. The precise control over reaction conditions in flow systems can lead to improved yields and purities, making it an attractive methodology for the targeted synthesis of this compound.
Microwave-Assisted Synthetic Approachesarkat-usa.org
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, leading to significantly reduced reaction times, improved yields, and often enhanced selectivity compared to conventional thermal methods mdpi.commdpi.commdpi.com. The rapid and uniform heating achieved through microwave dielectric heating can accelerate reaction kinetics and overcome activation energy barriers more efficiently at.ua. This technique is particularly advantageous for reactions that are traditionally slow or require harsh conditions.
Microwave irradiation has been successfully applied to the bromination of various nitrogen-containing heterocycles, demonstrating its potential for the synthesis of brominated piperidine derivatives. For example, bromination of pyrimidine (B1678525) derivatives with bromine in water under microwave irradiation has yielded 5-bromopyrimidine (B23866) derivatives in high yields (76–94%) within short reaction times (typically 10 minutes) sci-hub.se. Similarly, the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones to produce dibromo derivatives has been reported, with microwave conditions often improving reaction yields and reducing times compared to conventional heating mdpi.comnih.gov.
While a direct microwave-assisted synthesis of this compound is not widely reported, the synthesis of its analog, 3-bromo-2,6-piperidinedione, involves a high-temperature reaction (110°C for 90 minutes in a closed vessel) with liquid bromine, achieving a 99% yield chemicalbook.com. Such conditions are highly amenable to microwave acceleration, suggesting that microwave irradiation could significantly reduce the reaction time for this type of bromination.
Furthermore, microwave-assisted methods have been employed in various reactions involving piperidine as a reactant or for the formation of piperidine-containing structures. For instance, microwave-assisted condensation reactions involving piperidine have shown excellent yields and significantly reduced reaction times (e.g., 3–5 minutes) compared to conventional approaches (Table 1) mdpi.com. The rapid synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299) using microwave heating further exemplifies the efficiency of this method for creating brominated pyridine (B92270) structures, which could serve as precursors for this compound upon reduction researchgate.net.
Table 1: Comparative Data for Bromination and Piperidine-Related Syntheses using Advanced Protocols
| Reaction Type / Product | Method | Conditions | Yield (%) | Reaction Time | Notes | Source |
| 3-Bromo-2,6-piperidinedione | Batch | Bromine in chloroform, 110°C | 99 | 90 min | Analogous bromination of a piperidinedione chemicalbook.com | chemicalbook.com |
| 5-Bromopyrimidine Derivatives | Microwave-Assisted | Bromine in water | 76-94 | 10 min | Bromination of a nitrogen heterocycle | sci-hub.se |
| Piperazine Nitrotoluene HCl Salt | Continuous Flow | Photochemical bromination/reduction | - | 45 min | Scalable bromination of a nitrogen heterocycle | scientificupdate.com |
| Cyclocondensation (Piperidine-related) | Conventional | Reflux in ethanol/piperidine | 42-51 | 5 hours | Comparison with microwave | mdpi.com |
| Cyclocondensation (Piperidine-related) | Microwave-Assisted | 500 W, 140°C | 42-51 | 15 min | Reduced reaction time | mdpi.com |
Nucleophilic Substitution Reactions at the Bromine Center
As a secondary alkyl bromide within a cyclic system, this compound is theoretically capable of undergoing both nucleophilic unimolecular (SN1) and bimolecular (SN2) substitution reactions at the bromine-bearing carbon center. The specific pathway (SN1 or SN2) is influenced by factors such as the nature of the nucleophile, the solvent polarity, and temperature.
In SN2 reactions, a nucleophile attacks the carbon atom from the backside, leading to an inversion of configuration and displacement of the bromide leaving group. For SN1 reactions, the carbon-bromine bond ionizes to form a carbocation intermediate, which is then attacked by the nucleophile, potentially leading to a racemic mixture if the carbon is chiral.
While nucleophilic substitution reactions are fundamental to the chemistry of alkyl halides, detailed research findings and specific experimental data, including reaction conditions and yields for direct nucleophilic substitution reactions of this compound, were not extensively documented in the available search results. Information found often pertained to 3-bromopyridine (B30812), an aromatic compound with a different reactivity profile, or this compound-2,6-dione, which features additional carbonyl groups affecting its reactivity. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling that forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid (PubChem CID: 61668). nih.gov Common catalysts include palladium complexes like Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), (PubChem CID: 6505921). nih.govamericanelements.comcenmed.comsigmaaldrich.comnih.gov Cesium carbonate (Cs₂CO₃, PubChem CID: 10796) is frequently employed as a base in these reactions. nih.govnih.govwikipedia.orgfishersci.sewikidata.org
While the Suzuki-Miyaura coupling is widely applied to aryl and vinyl halides, its application to saturated alkyl halides like this compound often requires specialized palladium catalysts and ligands to overcome challenges such as β-hydride elimination. Specific experimental data or detailed findings for the Suzuki-Miyaura coupling of this compound were not found in the current literature search.
Heck Reaction and Olefin Functionalization
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene. This reaction leads to the formation of substituted olefins. N,N-Dimethylformamide (DMF, PubChem CID: 6228) is a common solvent for the Heck reaction. fishersci.nowikipedia.orgacgih.orgnih.govacgih.org Palladium catalysts such as Pd(dba)₂ (PubChem CID: 6505921) are typically used. nih.govamericanelements.comcenmed.comsigmaaldrich.comnih.gov
Although the Heck reaction is a versatile method for olefin functionalization, specific examples or detailed research findings demonstrating the direct application of this compound as a substrate in Heck reactions were not identified in the provided search results.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between aryl halides and amines. This reaction is crucial for synthesizing various nitrogen-containing compounds, including pharmaceuticals. Catalysts often include palladium complexes, such as Pd(dba)₂ (PubChem CID: 6505921), nih.govamericanelements.comcenmed.comsigmaaldrich.comnih.gov and strong bases like sodium tert-butoxide (PubChem CID: 23676156) are commonly used. nih.govfishersci.fiamericanelements.comsigmaaldrich.comthermofisher.in
While the Buchwald-Hartwig amination is widely utilized for aryl bromides, specific detailed research findings on its application to saturated alkyl bromides like this compound were not found in the current search.
Ullmann-Type Coupling Reactions
Ullmann-type coupling reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by copper. Copper(I) iodide (CuI, PubChem CID: 24350) is a common copper source used in various organic syntheses, including some cross-coupling reactions. nih.govwikipedia.orgsigmaaldrich.comamericanelements.com
While Ullmann-type reactions have historically been used for aryl halides, specific detailed research findings or experimental data regarding the direct participation of this compound in Ullmann-type coupling reactions were not identified in the provided search results.
Siloxane-Based Cross-Coupling
Siloxane-based cross-coupling reactions, such as Hiyama coupling, involve the formation of carbon-carbon bonds between organohalides and organosilicon reagents. These reactions typically employ palladium catalysts. However, no specific information or detailed research findings pertaining to the involvement of this compound in siloxane-based cross-coupling reactions were found in the conducted literature search.
Compound Names and PubChem CIDs
Directed Lithiation and Organometallic Transformations
Directed lithiation and subsequent organometallic transformations are powerful tools for the regioselective functionalization of organic molecules. While direct studies on the directed lithiation of this compound are limited, significant research has been conducted on its aromatic counterpart, 3-bromopyridine, providing valuable insights into the principles governing such transformations in bromo-substituted nitrogen heterocycles.
Regioselective Lithiation Studies
In the context of bromo-substituted nitrogen heterocycles, regioselective lithiation has been extensively studied for 3-bromopyridine. The presence of the nitrogen atom allows for directed metalation, where a coordinating group (a Directed Metalation Group, DMG) guides the lithiating agent to a specific position. For 3-bromopyridine, complexation with Lewis acids like boron trifluoride (BF₃) can significantly influence the regioselectivity of lithiation. For instance, the BF₃-directed lithiation of 3-bromopyridine with lithium diisopropylamide (LDA) can lead to C-2 substituted products when 1.3-1.1 equivalents of LDA are used. researchgate.netua.pt However, increasing the amount of LDA to 2.2 equivalents can result in C-6 substituted products. researchgate.netua.pt This highlights the ability of BF₃ to act as a directing group, influencing the acidity of adjacent protons and guiding the strong base. researchgate.netua.pt
Furthermore, studies have shown that different alkyllithium reagents can effect varying regioselectivities. For example, tert-butyllithium (B1211817) (t-BuLi) has been observed to effect a clean lithiation at the C-4 position of 3-bromopyridines. researchgate.net The mechanism often involves a complex-induced proximity effect (CIPE), where the lithiating agent coordinates to the nitrogen atom before deprotonating an adjacent proton. baranlab.org
The saturated nature of the piperidine ring in this compound would significantly alter the acidity of its protons and the directing effects compared to the aromatic 3-bromopyridine. However, the concept of directed lithiation, potentially guided by the nitrogen lone pair or other coordinating substituents, remains a plausible strategy for regioselective functionalization of this compound.
Quenching with Electrophiles for Diversification
Once a lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functionalities, leading to molecular diversification. For lithiated 3-bromopyridine derivatives, quenching with electrophiles such as benzaldehyde (B42025) or iodine has been successfully demonstrated. researchgate.netua.pt For example, the reaction of 3-bromopyridine with LDA at -95 °C, followed by transmetalation with ZnCl₂, yields a zinc reagent that can undergo Negishi cross-coupling with aryl halides to produce 4-arylated pyridines. znaturforsch.com Similarly, coupling of 3-bromopyridine with 3-chloro-2-butanone (B129570) has been reported to yield 3-(3-pyridinyl)-2-butanone. acs.org
Cross-electrophile coupling reactions also represent a significant avenue for diversification. A dual catalytic system involving nickel and cobalt has been shown to effectively couple 3-bromopyridine with alkyl bromides, demonstrating the broad applicability of such systems to challenging heteroaryl halides. nih.gov These examples from 3-bromopyridine chemistry illustrate the utility of organometallic intermediates derived from bromo-substituted nitrogen heterocycles in forming new carbon-carbon bonds. While the specific conditions and reactivity might differ for this compound due to its saturated nature, analogous strategies involving halogen-metal exchange followed by electrophilic quenching or cross-coupling could be explored for its functionalization.
Reduction and Oxidation Chemistry of the Piperidine Ring and Substituents
The piperidine ring, being a saturated heterocycle, offers distinct opportunities for reduction and oxidation reactions compared to aromatic systems. Direct detailed studies on the reduction and oxidation chemistry of this compound itself are not widely documented. However, insights can be drawn from the reactivity of related piperidine derivatives.
For instance, this compound-2,6-dione, a derivative of piperidine, undergoes various chemical transformations. Its keto groups at the 2 and 6 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride. Conversely, the compound can be oxidized to form more complex structures. This demonstrates the general reactivity of carbonyl functionalities within a piperidine framework.
The reduction of the piperidine ring itself, if starting from an unsaturated precursor, is a well-established synthetic strategy. The dearomatization of pyridine to form piperidine derivatives is a high-energy process, often achieved through the reduction of pyridinium (B92312) intermediates. acs.org For example, the catalytic enantioselective synthesis of 3-piperidines can be achieved through the reduction or functionalization of pyridine, often involving a partial reduction of pyridine followed by further functionalization. acs.org The bromine substituent in this compound could also be a site for reductive debromination, potentially leading to piperidine itself, or for oxidative transformations depending on the nature of the oxidizing agent and reaction conditions.
Chemo- and Regioselective Transformations
Chemo- and regioselective transformations are crucial in organic synthesis, allowing for the precise modification of molecules containing multiple reactive sites. Chemoselectivity refers to a reaction operating exclusively on one functional group in the presence of others, while regioselectivity refers to a reaction being selective to only one direction or region of the reacting molecule. youtube.comdurgapurgovtcollege.ac.in
In the context of bromo-substituted nitrogen heterocycles, examples of such selectivity are evident. For 3-bromopyridine, regioselective phosphonation has been achieved, where activation of the pyridine ring with a Lewis acid like BF₃·OEt₂ facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion, leading to the C-4 phosphonated pyridines. acs.org This high C-4 regioselectivity was observed across various pyridines, including 3-bromopyridine, and was attributed to the Lewis acidity of the activated pyridine and steric factors. acs.org
Another example of chemoselectivity comes from the study of bromo-chloropyridine C-nucleosides. In Pd-catalyzed cross-coupling reactions, the bromine atom was found to be selectively replaced, while nucleophilic substitutions were unselective, often yielding mixtures of products. rsc.org This demonstrates how transition metal catalysis can be leveraged to achieve chemoselective transformations at specific halogen sites.
For this compound, the bromine atom at position 3 presents a clear site for selective transformations, such as halogen-metal exchange, nucleophilic displacement, or cross-coupling reactions. The choice of reagents, catalysts, and reaction conditions would be paramount in achieving desired chemo- and regioselectivity, especially given the potential for reactivity at other positions of the saturated piperidine ring or the nitrogen atom.
Mechanistic Insights into Catalytic Cycles and Intermediates
Understanding the mechanistic pathways, catalytic cycles, and intermediates involved in the transformations of this compound and related compounds is vital for optimizing reactions and designing new synthetic methodologies. While specific mechanistic studies on this compound are scarce, insights can be derived from investigations into analogous bromo-substituted nitrogen heterocycles and general principles of catalysis.
In cross-coupling reactions involving bromo-substituted heterocycles, such as 3-bromopyridine, mechanistic studies have elucidated the role of various intermediates. For instance, in nickel-catalyzed cross-electrophile coupling reactions, LNiII(Ar)X intermediates have been proposed as key species in the catalytic cycle. nih.gov General mechanistic insights into nickel-based catalysis suggest the involvement of paramagnetic Ni(I)/Ni(III) species as active intermediates and highlight the significant influence of ligand nature on reactivity and selectivity. researchgate.net
For nitrogen-containing rings, N-heterocyclic carbene (NHC) catalysis has provided mechanistic insights into unique reactivity patterns. Studies on pyridinium alkylation via deoxy-Breslow intermediates demonstrate how NHCs can activate arenium systems, enabling intramolecular C-C bond formation. nih.gov This involves the formation of a deoxy-Breslow intermediate, which then reacts with electrophiles, representing a fundamental carbon-carbon bond forming technology. nih.gov
Computational chemistry plays a crucial role in elucidating mechanistic details of catalytic reactions, allowing for the investigation of transition states, intermediates, and energy profiles. tudelft.nl Such computational approaches can provide valuable insights into the complex reactivity of this compound by modeling its interactions with various reagents and catalysts, predicting preferred reaction pathways, and identifying key intermediates that might be difficult to observe experimentally.
Stereoselective Synthesis and Chiral Derivatives of 3 Bromopiperidine
Enantioselective Approaches to 3-Bromopiperidine Scaffolds
Enantioselective synthesis of this compound scaffolds often involves catalytic methods that induce chirality during the formation of the piperidine (B6355638) ring or the introduction of the bromine atom. One notable approach involves the stereoselective synthesis of 3-bromo piperidine 207, a key intermediate for the NK1 antagonist CP 99994. This synthesis can be achieved using N-bromosuccinimide (NBS) in the presence of a specific catalyst, such as catalyst 208. While this method initially yielded the trans-2,3-disubstituted N-sulfonyl piperidine 207 with moderate yield and enantioselectivity, further improvements were realized wikipedia.org.
A significant enhancement in enantiopurity was observed when 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was employed instead of NBS, in conjunction with a pseudoenantiomeric catalyst 212 wikipedia.org. This modified approach allowed for the isolation of the piperidine derivative 207 in a pure enantiomeric form after recrystallization, making it suitable for conversion into bioactive products like CP 99994 wikipedia.org. Furthermore, enantioenriched 2-substituted 3-bromopiperidines have been identified as versatile intermediates that can be readily transformed into other 3-substituted piperidines via silver salt-mediated rearrangements fishersci.se.
Asymmetric Synthesis of Chiral 3-Substituted Piperidines
The asymmetric synthesis of chiral 3-substituted piperidines, including brominated derivatives, is a critical area for accessing enantiomerically pure compounds. Asymmetric intramolecular haloamination and haloamidation reactions have proven effective for synthesizing chiral nonaromatic nitrogen-heterocycles, including this compound derivatives wikipedia.org.
In the context of this compound, the stereoselective synthesis of compound 207 has been demonstrated using NBS as the bromenium ion source and catalyst 208 wikipedia.org. Although the initial enantioselectivity was moderate, the use of DBDMH with a pseudoenantiomeric catalyst 212 allowed for the isolation of this compound 207 in its pure enantiomeric form wikipedia.org. This highlights the importance of catalyst and brominating agent selection in achieving high enantioselectivity.
While many asymmetric syntheses focus on general 3-substituted piperidines through methods like Rh-catalyzed asymmetric reductive Heck reactions or chemo-enzymatic dearomatization, the explicit mention of this compound as a product or key intermediate in such processes is less common fishersci.setocris.comsigmaaldrich.commissouri.edunih.govzhanggroup.orgwikiwand.comfishersci.comuni.lunih.gov. However, the existence of enantioenriched 2-substituted 3-bromopiperidines suggests that asymmetric routes to these scaffolds are being developed and utilized as precursors fishersci.se.
Diastereoselective Control in Functionalization Reactions
Diastereoselective control is paramount in the synthesis and functionalization of piperidine rings, ensuring the formation of specific stereoisomers. In the broader context of piperidine functionalization, highly diastereoselective methods have been developed. For instance, photoredox-catalyzed α-amino C–H arylation and epimerization reactions can yield densely functionalized piperidine derivatives with high diastereoselectivity nih.govsigmaaldrich.com. These reactions can lead to the exclusive formation of all-cis stereoisomers during initial synthesis and can also facilitate the epimerization of readily accessible piperidines to their more thermodynamically stable diastereomers nih.govsigmaaldrich.com.
An indirect approach to prepare 3-substituted analogues, which could potentially be adapted for brominated species, involves the asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive, regio- and stereoselective ring-opening of the cyclopropane (B1198618) intermediates fishersci.com. This strategy has been shown to produce cyclopropanes as single diastereomers with high yields and enantiocontrol fishersci.com. Such methodologies underscore the importance of controlling diastereoselectivity during the construction and modification of piperidine rings.
Resolution and Derivatization for Enantiopure Intermediates
Obtaining enantiopure this compound intermediates is crucial for synthesizing chirally pure complex molecules. One direct method involves the recrystallization of the synthesized 3-bromo piperidine derivative 207 to achieve its pure enantiomeric form wikipedia.org. This highlights a practical approach to purify enantiomers after a stereoselective synthesis.
Beyond direct synthesis, resolution techniques are vital for separating enantiomers from racemic mixtures or enriching enantiomeric purity. Dynamic kinetic resolution and desymmetrization processes have been employed for the enantioselective synthesis of polysubstituted piperidines, involving the cyclocondensation of chiral amino alcohols with racemic or prochiral derivatives wikiwand.com. Although these examples may not specifically involve this compound, the principles of resolution, such as the formation of diastereomeric salts followed by crystallization, are broadly applicable for obtaining enantiopure piperidine derivatives tocris.com.
Applications of 3 Bromopiperidine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast number of natural products and synthetic molecules with significant biological activity. 3-Bromopiperidine provides a convenient entry point for the elaboration of this core structure into more complex heterocyclic systems, including polycyclic and fused ring structures, as well as a wide array of functionalized piperidine derivatives.
The reactivity of this compound makes it an attractive starting material for the synthesis of intricate polycyclic and fused ring systems. thieme.de These complex structures are of great interest in materials science and drug discovery due to their unique three-dimensional shapes and potential for specific biological interactions. thieme.de Various synthetic strategies can be employed to construct these architectures, often involving intramolecular cyclization reactions where the bromine atom serves as a key reactive handle. For instance, intramolecular C-C or C-N bond formation can lead to the creation of bicyclic or polycyclic systems containing the piperidine ring. nih.gov
Recent advancements in synthetic methodologies, such as transition-metal-catalyzed "cut-and-sew" reactions, have enabled the deconstructive synthesis of bridged and fused rings from readily available starting materials. nih.gov While direct examples utilizing this compound are not extensively documented, the principles of these reactions suggest its potential as a precursor for generating complex fused ring systems. Furthermore, methods like inverse electron-demand Diels-Alder reactions of electron-poor dienes with electron-rich dienophiles offer a pathway to fused-ring systems, a strategy that could potentially be adapted for derivatives of this compound. rsc.org The development of novel synthetic routes continues to expand the toolkit available to chemists for the construction of these challenging molecular frameworks. chemrxiv.orgbeilstein-journals.org
The synthesis of functionalized piperidine derivatives is a cornerstone of modern organic and medicinal chemistry. taylorfrancis.comnih.gov this compound serves as a key precursor in this endeavor, with the bromine atom acting as a versatile functional handle for a wide range of chemical modifications. Nucleophilic substitution reactions at the C3 position allow for the introduction of a diverse array of functional groups, including amines, alcohols, thiols, and carbon-based substituents. biointerfaceresearch.com This versatility enables the systematic modification of the piperidine scaffold to explore structure-activity relationships in drug discovery programs.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of highly functionalized piperidine derivatives. taylorfrancis.com These reactions, which involve the combination of three or more starting materials, allow for the rapid construction of molecular complexity from simple precursors. While not directly starting from this compound, these methods highlight the importance of generating diverse piperidine scaffolds. taylorfrancis.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the C3 position of the piperidine ring, further expanding the accessible chemical space. nih.gov The chemoselective functionalization of piperidines remains an active area of research, with the goal of developing methods for the precise and controlled introduction of functional groups at specific positions on the ring. nih.govdtic.mil
Role in Medicinal Chemistry Synthesis Programs
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. nih.govbeilstein-journals.org The favorable physicochemical properties and conformational flexibility of the piperidine moiety make it an attractive component for the design of new therapeutic agents. This compound and its derivatives play a crucial role in medicinal chemistry synthesis programs as key intermediates and building blocks for the construction of pharmacologically active molecules.
This compound and its derivatives are important intermediates in the synthesis of a variety of pharmacologically active molecules. A prominent example is the use of This compound-2,6-dione (B1280227) in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. innospk.com The bromine substituent on the piperidine-2,6-dione ring is crucial for the subsequent chemical transformations that lead to the final drug structure. innospk.comchemicalbook.comsigmaaldrich.com The synthesis of this key intermediate is an area of active research, with various methods being developed to improve efficiency and yield. google.com
Beyond Lenalidomide, this compound derivatives are utilized in the synthesis of other pharmaceutically relevant compounds. For instance, enantioenriched 2-substituted 3-bromopiperidines are key intermediates in the synthesis of the dopaminergic drug Preclamol. The ability to introduce chirality at the C2 position and utilize the bromine at C3 for further functionalization highlights the synthetic utility of this scaffold. The development of enantioselective methods for the synthesis of chiral this compound derivatives is therefore of significant interest to the pharmaceutical industry.
In the field of drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govmdpi.commdpi.com The piperidine ring is considered a classic example of a privileged scaffold due to its frequent appearance in bioactive molecules. nih.gov this compound serves as a valuable building block for the construction of privileged scaffold libraries, which are collections of diverse compounds based on a common core structure. nih.gov
The reactivity of the C-Br bond allows for the introduction of a wide range of substituents at the 3-position of the piperidine ring, enabling the rapid generation of a large number of analogs. This diversity-oriented synthesis approach is crucial for high-throughput screening campaigns aimed at identifying new drug leads. ufrj.br By systematically varying the substituents on the piperidine core, medicinal chemists can explore the structure-activity relationships of a particular compound class and optimize their properties for improved potency, selectivity, and pharmacokinetic profiles. The use of this compound in the construction of these libraries significantly accelerates the drug discovery process. nih.govnih.gov
The total synthesis of complex natural products and drug candidates is a significant endeavor in organic chemistry that often requires the development of novel synthetic strategies and methodologies. purdue.educri.or.th Many biologically active natural products contain the piperidine motif as a core structural element. nih.gov While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively reported, its potential as a key building block is evident.
The ability to introduce functionality at the C3 position of the piperidine ring makes this compound an attractive starting material for the synthesis of complex targets. For example, the synthesis of (±)-dibromophakellin, a marine natural product, involves the addition of a guanidine molecule across a double bond, a transformation that highlights the types of reactions used to build complex heterocyclic systems. nih.gov The convergent synthesis of alkaloids like strempeliopidine, which involves the coupling of two complex fragments, showcases the importance of having access to versatile building blocks. nih.gov As synthetic chemists continue to tackle increasingly complex molecular targets, the utility of versatile intermediates like this compound is expected to grow.
Interactive Data Table of Research Findings
| Section | Key Finding | Relevance to this compound |
| 5.1.1. Synthesis of Polycyclic and Fused Ring Structures | Transition-metal-catalyzed "cut-and-sew" reactions enable the synthesis of bridged and fused ring systems. nih.gov | This compound can serve as a potential precursor for these complex structures. |
| 5.1.2. Preparation of Functionalized Piperidine Derivatives | Multicomponent reactions (MCRs) allow for the efficient, one-pot synthesis of highly functionalized piperidines. taylorfrancis.com | The bromine atom in this compound provides a handle for introducing diverse functional groups. |
| 5.2.1. Intermediate in the Synthesis of Pharmacologically Active Molecules | This compound-2,6-dione is a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide. innospk.com | This highlights the direct application of a this compound derivative in the production of a commercial drug. |
| 5.2.2. Contribution to Privileged Scaffold Libraries | The piperidine ring is a well-established privileged scaffold in medicinal chemistry. nih.govnih.gov | The reactivity of this compound facilitates the creation of diverse libraries of piperidine-based compounds for drug discovery. |
| 5.2.3. Total Synthesis of Natural Products and Drug Candidates | Many biologically active natural products contain the piperidine scaffold. nih.govnih.gov | This compound is a potentially valuable building block for the synthesis of these complex molecules. |
Applications in Agrochemical and Materials Science
While this compound and its derivatives are most prominently recognized for their role in pharmaceutical synthesis, their utility as versatile synthetic building blocks extends to other scientific domains, including agrochemical research and materials science. The reactivity imparted by the bromine atom and the structural features of the piperidine ring make these compounds valuable intermediates for developing novel molecules in these fields.
Agrochemical Applications
The piperidine scaffold is a key structural motif in a variety of biologically active compounds, including numerous agrochemicals. The introduction of a bromine atom, as in this compound, provides a reactive site for further chemical modifications, allowing for the synthesis of diverse derivatives. Although specific, commercialized agrochemicals derived directly from this compound are not extensively documented in readily available literature, its derivatives are considered to have potential in this sector.
One notable derivative is this compound-2,6-dione. Its significance is recognized in the broader fine chemicals industry, which supplies intermediates for sectors ranging from pharmaceuticals to agrochemicals. innospk.com The reactivity of its bromine substituent makes it a valuable precursor for creating a range of new molecules. innospk.com The development of novel pesticides often involves the exploration of halogenated heterocyclic compounds, which can exhibit potent biological activity. For instance, other halogenated pyridines, like 2-Chloropyridine, are used industrially to generate fungicides and insecticides. wikipedia.org This highlights the potential for bromo-substituted piperidines to serve as foundational structures for new active ingredients in crop protection.
Research in agrochemicals continues to seek new compounds to overcome resistance and improve efficacy. The utility of building blocks like this compound lies in their ability to be incorporated into larger, more complex molecules, enabling the systematic exploration of structure-activity relationships in the development of new herbicides, insecticides, and fungicides.
Materials Science
In materials science, there is a continuous search for novel organic molecules that can be used to construct polymers and functional materials with specific properties. This compound derivatives are recognized for their potential in this emerging field. innospk.com
Several chemical suppliers categorize compounds like this compound-2,6-dione under their materials science product lines. ambeed.comchemscene.com These products are intended for researchers developing advanced materials, including:
Polymer Materials: The piperidine ring can be incorporated into polymer backbones or as a pendant group to influence the physical and chemical properties of the resulting material.
Functional Materials: The unique electronic and structural characteristics of these compounds make them candidates for creating materials with specific optical, electronic, or thermal properties. ambeed.com
Photonic and Optical Materials: Derivatives are listed as potentially useful in the synthesis of fluorescent materials and other functional dyes. chemscene.com
The table below summarizes the key compounds and their relevance in these fields.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application Area |
| This compound | 102776-55-6 | C₅H₁₀BrN | 164.04 | Synthetic Intermediate |
| This compound-2,6-dione | 62595-74-8 | C₅H₆BrNO₂ | 192.01 | Agrochemicals, Materials Science |
While the application of this compound and its derivatives in materials science is still a developing area, their availability and chemical versatility position them as promising candidates for future research and development of novel, high-performance materials. innospk.com
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromopiperidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds, including 3-Bromopiperidine. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of functional groups. The interpretation of chemical shifts, signal multiplicities, and coupling constants allows for unambiguous structural assignment. Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, further aid in confirming proton-proton and proton-carbon correlations, respectively mdpi.com.
For this compound (C₅H₁₀BrN), the ¹H NMR spectrum would typically show a complex pattern of signals due to the protons on the piperidine (B6355638) ring. The proton geminal to the bromine atom (at C-3) would be expected to exhibit a significant downfield chemical shift compared to other methylene (B1212753) protons on the ring due to the deshielding effect of the electronegative bromine. The protons on the carbons adjacent to the nitrogen atom (C-2 and C-6) would also be deshielded. The coupling patterns (multiplicities) would provide information about the number of neighboring protons, aiding in assigning each signal to a specific proton in the cyclic structure. For instance, axial and equatorial protons on the piperidine ring would show distinct chemical shifts and coupling constants, reflecting the conformational preferences of the ring mdpi.comresearchgate.net.
The ¹³C NMR spectrum of this compound would display five distinct carbon signals. The carbon bearing the bromine atom (C-3) would be significantly deshielded, appearing at a higher chemical shift compared to the other carbons. The carbons adjacent to the nitrogen (C-2 and C-6) would also experience deshielding due to the nitrogen's electronegativity. The remaining methylene carbons (C-4 and C-5) would appear in the typical aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments could be used to differentiate between CH, CH₂, and CH₃ groups, although this compound primarily consists of CH and CH₂ groups within its ring. While specific experimental NMR data for this compound is not widely reported in the readily accessible literature, the principles of chemical shifts and coupling patterns for substituted piperidines and bromoalkanes allow for a predictable interpretation of its NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. This technique measures the absorption of infrared radiation by molecular vibrations (stretching and bending), with different bonds and functional groups absorbing at specific wavenumbers nist.govvscht.cz.
For this compound, key characteristic absorption bands would include:
N-H Stretch: A secondary amine (NH) group typically exhibits one or two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ due to N-H stretching vibrations nist.gov. The exact position and breadth can be influenced by hydrogen bonding.
C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring would appear below 3000 cm⁻¹, typically in the range of 2850-2970 cm⁻¹ nist.govspectroscopyonline.com.
C-N Stretch: The C-N stretching vibration in cyclic amines is generally observed in the region of 1029-1200 cm⁻¹ nist.gov.
C-Br Stretch: The carbon-bromine (C-Br) stretching vibration is typically found in the fingerprint region, usually between 500-650 cm⁻¹ . This band can be weak and may overlap with other skeletal vibrations, but its presence is indicative of the halogen.
The absence of characteristic peaks for carbonyl groups (C=O, ~1700 cm⁻¹) or aromatic C-H stretches (above 3000 cm⁻¹) would further confirm the saturated, non-carbonyl nature of the piperidine ring in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to provide insights into its fragmentation patterns, which can aid in structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M•+), which then fragments into smaller ions brentford.hounslow.sch.uksavemyexams.com.
A crucial feature for bromine-containing compounds like this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br, present in an approximately 1:1 ratio (50.5% ⁷⁹Br and 49.5% ⁸¹Br) chemguide.co.uk. Consequently, the mass spectrum of this compound (C₅H₁₀BrN, theoretical molecular weight ~163 g/mol for ⁷⁹Br) would show two molecular ion peaks of approximately equal intensity, separated by 2 mass units (M and M+2). For this compound, this would correspond to M•+ at m/z 163 (containing ⁷⁹Br) and (M+2)•+ at m/z 165 (containing ⁸¹Br) savemyexams.comchemguide.co.uk.
Fragmentation patterns would typically involve:
Loss of Bromine: A prominent peak at M-Br (m/z 84 for C₅H₁₀N⁺) would be expected due to the facile cleavage of the C-Br bond libretexts.org.
Alpha-Cleavage: As an amine, this compound would undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to stable iminium ions libretexts.org. This could result in various fragment ions depending on the specific bond scission within the piperidine ring.
The precise m/z values of these fragment ions, combined with the molecular ion cluster, provide strong evidence for the presence of bromine and the piperidine core structure.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions eurjchem.comhelixchrom.com. For chiral molecules like this compound (if a specific enantiomer is synthesized), X-ray crystallography can also establish the absolute stereochemistry cardiff.ac.uknih.gov.
To perform X-ray crystallography, a high-quality single crystal of this compound or one of its derivatives is required. Once obtained, the crystal is exposed to X-rays, and the diffraction pattern produced is analyzed to reconstruct the electron density map, from which the atomic positions are derived helixchrom.com. This technique would provide:
Bond Lengths and Angles: Accurate measurements of all bonds within the piperidine ring and the C-Br bond, confirming the cyclic structure and substitution pattern.
Conformation: The preferred chair conformation of the piperidine ring in the solid state, including the axial or equatorial orientation of the bromine atom.
Intermolecular Interactions: Details of hydrogen bonding (e.g., N-H•••N or N-H•••Br) or other weak interactions that influence the crystal packing mdpi.com.
Absolute Stereochemistry: If a chiral center exists at C-3 and a non-centrosymmetric space group is observed, the absolute configuration (R or S) can be determined using anomalous dispersion effects cardiff.ac.uknih.gov.
While a specific X-ray crystal structure for this compound itself was not found in the search results, this technique would be invaluable for its complete structural characterization if suitable crystals become available.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes libretexts.org.
Gas Chromatography (GC): Given that this compound (molecular weight ~164 g/mol ) is a relatively small and likely volatile compound, GC would be a suitable technique for its purity assessment and quantification. GC separates compounds based on their volatility and interaction with a stationary phase as they are carried by an inert gas. Coupled with a Mass Spectrometer (GC-MS), it can also provide identification by matching retention times and fragmentation patterns with known standards or databases libretexts.org. Purity is determined by the area normalization of peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and analyzing compounds, particularly useful for those that are less volatile or thermally labile. It separates components based on their differential partitioning between a stationary phase and a mobile phase under high pressure libretexts.org. For this compound, reverse-phase HPLC with a C18 column is a common choice for analytical purity assessment and preparative isolation. HPLC can be coupled with various detectors, including UV-Vis (if the compound has a chromophore), Refractive Index (RI), or Mass Spectrometry (LC-MS) libretexts.orgmatanginicollege.ac.in. Preparative HPLC can be used to isolate larger quantities of purified this compound from complex mixtures, ensuring high purity for subsequent studies or applications libretexts.orgresearchgate.net.
Both GC and HPLC are critical for monitoring reaction progress, ensuring product quality, and isolating pure samples of this compound.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (100-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of valence electrons from lower-energy molecular orbitals to higher-energy orbitals.
This compound is a saturated cyclic amine containing a bromine atom. It lacks extensive conjugated pi-electron systems (like double bonds or aromatic rings) that typically give rise to strong absorption bands in the conventional UV-Vis region (above 200 nm). Therefore, this compound is not expected to be a strong chromophore in this range.
Any absorption observed would likely be due to high-energy electronic transitions, specifically n→σ* transitions involving the non-bonding (n) electrons on the nitrogen atom or the bromine atom, or σ→σ* transitions of the C-C, C-H, C-N, and C-Br sigma bonds. These transitions generally occur in the far-UV region (below 200 nm), which is often inaccessible with standard UV-Vis spectrophotometers due to solvent and air absorption. Consequently, UV-Vis spectroscopy is typically less informative for the structural characterization of saturated compounds like this compound compared to other spectroscopic methods. However, it can be useful for detecting and quantifying impurities that possess strong chromophores.
Computational Chemistry and Theoretical Investigations of 3 Bromopiperidine and Its Reactive Intermediates
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Typical DFT calculations for 3-Bromopiperidine would involve:
Geometry Optimization: Determining the lowest energy conformation.
Vibrational Frequency Analysis: Confirming optimized structures as true minima and predicting spectroscopic properties (e.g., IR, Raman).
Electronic Property Analysis: Calculating dipole moments, atomic charges, and orbital energies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of this compound, particularly its conformational flexibility and interactions within different environments. MD allows researchers to observe the interconversion between various conformers over time and assess the energy barriers associated with these transitions uni.lu. Beyond gas-phase analysis, MD simulations can incorporate solvent molecules (e.g., water, organic solvents) to study solvation effects, which are critical for understanding the molecule's behavior in solution. These simulations can reveal how solvent molecules arrange around this compound, influencing its preferred conformations and reactivity. The dynamic interplay between the solute and solvent can lead to a more accurate representation of the molecule's properties in realistic chemical processes.
Potential Energy Surface (PES) Mapping for Reaction Pathways
Potential Energy Surface (PES) mapping is a fundamental computational approach used to delineate reaction pathways and identify transition states for chemical transformations involving this compound. By systematically varying key geometric parameters, a PES can be constructed to visualize the energy changes during a reaction, from reactants through transition states to products. For this compound, PES mapping can be crucial for understanding nucleophilic substitution (SN2) reactions at the carbon bearing the bromine, or elimination reactions (E2) leading to unsaturated products. Identifying the lowest energy pathway and the characteristics of the transition state provides critical information about reaction mechanisms, activation energies, and regioselectivity or stereoselectivity.
Prediction of Reactivity Parameters and Active Sites
Computational methods are invaluable for predicting reactivity parameters and identifying active sites within the this compound molecule. Parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential (ESP) maps, and Fukui functions provide quantitative measures of a molecule's propensity to act as an electron donor or acceptor uni.lu. For this compound, the LUMO, often localized on the C-Br bond, indicates the primary site for nucleophilic attack, while the HOMO, typically associated with the nitrogen lone pair or the ring system, suggests sites for electrophilic interactions. ESP maps visually represent the charge distribution, highlighting regions susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic strategies.
Modeling of Catalytic Mechanisms and Ligand Interactions
When this compound participates in catalyzed reactions, computational modeling becomes essential for unraveling the intricate mechanisms involved. DFT and other quantum mechanical methods can be used to model the interaction of this compound with various catalysts, including metal complexes, organocatalysts, or enzymatic systems. This involves optimizing geometries of catalyst-substrate complexes, identifying transition states for catalytic cycles, and calculating activation barriers. Furthermore, the nature of ligand interactions with the catalytic center, and how these interactions influence the reactivity and selectivity of this compound, can be thoroughly investigated. Such studies provide a molecular-level understanding of how catalysts accelerate reactions and direct product formation.
Analysis of Intermolecular Interactions
Computational analysis of intermolecular interactions involving this compound provides insights into its behavior in condensed phases, such as crystal structures or solutions, and its potential for molecular recognition. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or Non-Covalent Interaction (NCI) plots can quantify and visualize various types of interactions, including hydrogen bonding, van der Waals forces, and halogen bonding involving the bromine atom. For example, the nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the bromine can participate in halogen bonding, influencing crystal packing or the formation of supramolecular assemblies. Understanding these interactions is crucial for predicting solubility, designing co-crystals, or understanding binding events in biological systems.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The development of novel and sustainable synthetic routes for 3-Bromopiperidine and its derivatives is a critical area of focus. Current research highlights the utility of enantioselective approaches to access complex piperidine (B6355638) structures. For instance, enantioenriched 2-substituted 3-bromopiperidines can be synthesized through catalytic enantioselective bromocyclization of olefinic amides. These intermediates are then amenable to transformation into various 3-substituted piperidines via silver salt-mediated rearrangements. This methodology has been successfully applied in the synthesis of pharmaceutically relevant compounds, such as the dopaminergic drug Preclamol, underscoring its potential for generating chiral piperidine scaffolds chemicalbook.inacs.org.
Another promising strategy involves a three-step process for obtaining enantioenriched 3-piperidines, starting from pyridine (B92270). This sequence includes a partial reduction of pyridine, followed by a rhodium (Rh)-catalyzed asymmetric carbometalation, and a subsequent reduction step. This approach also yields enantioenriched 2-substituted 3-bromopiperidines as key intermediates, which can be further converted into desired 3-substituted piperidines acs.org.
While specific "green chemistry" routes directly targeting this compound are not extensively documented, the broader emphasis on sustainable practices in the synthesis of N-substituted piperidones and piperidines suggests a future direction for this compound. This includes the exploration of microwave-assisted reactions, solvent-free conditions, and the use of more environmentally benign reagents to minimize waste and enhance reaction efficiency .
Exploration of New Reactivity Modes and Catalytic Systems
The exploration of new reactivity modes and the development of advanced catalytic systems for this compound are crucial for expanding its synthetic utility. As a bromo-substituted saturated cyclic amine, this compound is inherently capable of undergoing reactions characteristic of alkyl halides and secondary amines. These include nucleophilic substitution reactions, where the bromine atom serves as a leaving group, allowing for the introduction of various functionalities pressbooks.pub. Additionally, elimination reactions (E1 or E2) are plausible under appropriate conditions, leading to the formation of unsaturated piperidine derivatives chemscene.com.
Future research could focus on developing highly selective catalytic systems that enable precise functionalization at the 3-position or at the nitrogen atom of the piperidine ring. Drawing inspiration from the advancements in transition metal catalysis for aryl halides, such as the dual catalytic systems (e.g., nickel/cobalt) employed in cross-electrophile coupling reactions of 3-bromopyridine (B30812), similar methodologies could be adapted for this compound wikipedia.org. This could facilitate novel cross-coupling reactions, allowing for the direct attachment of complex molecular fragments. Furthermore, the investigation of base-catalyzed isomerization processes, akin to those observed with 3-bromopyridine, could lead to new avenues for regioselective functionalization of the piperidine ring ambeed.comhairuichem.com.
Integration into Advanced Drug Discovery Platforms
This compound is poised for increased integration into advanced drug discovery platforms due to the widespread importance of piperidine scaffolds in medicinal chemistry. Piperidine and its derivatives constitute foundational structures in a vast number of commercialized pharmaceutical agents, highlighting their favorable pharmacological properties and synthetic accessibility acs.org.
The hydrobromide salt of this compound is already recognized for its utility in organic synthesis and medicinal chemistry ajrcps.comresearchgate.net. The capacity to synthesize enantioenriched 2-substituted 3-bromopiperidines and their subsequent conversion into 3-substituted piperidines, as exemplified by the synthesis of the dopaminergic drug Preclamol, directly demonstrates the compound's relevance as a building block in the development of new therapeutic agents chemicalbook.inacs.org. The presence of the bromine atom provides a reactive handle for further chemical modifications, enabling the facile introduction of diverse functional groups through various coupling reactions. This allows for the rapid construction of chemical libraries, crucial for high-throughput screening in drug discovery programs, facilitating the identification of novel lead compounds with desired biological activities.
Computational Design and Predictive Modeling for Targeted Synthesis
Computational design and predictive modeling are emerging as indispensable tools for accelerating the discovery and optimization of synthetic routes and molecular properties of compounds like this compound. While extensive dedicated computational studies specifically on unsubstituted this compound are not widely reported, the methodologies applied to related compounds provide a clear roadmap for future investigations.
Density Functional Theory (DFT) calculations can be employed to thoroughly characterize the electronic and structural properties of this compound. This includes optimizing molecular geometries, predicting spectroscopic data (e.g., NMR, IR), analyzing frontier molecular orbitals (HOMO-LUMO energies) to understand reactivity, and elucidating reaction mechanisms and transition states. Such computational insights have been successfully applied to 3-bromopyridine and This compound-2,6-dione (B1280227), demonstrating their utility in understanding molecular behavior and guiding synthetic efforts pressbooks.pubresearchgate.netchemscene.combohrium.com.
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can establish correlations between the structural features of this compound derivatives and their biological activities or physicochemical properties. This allows for the rational design of targeted syntheses, minimizing empirical trial-and-error and accelerating the development of new compounds with desired characteristics. For instance, QSAR modeling has been used for analogs of this compound-2,6-dione to identify relationships between substituents and bioactivity pressbooks.pub. Future efforts will increasingly leverage these computational approaches to design novel catalysts, predict optimal reaction conditions, and guide the precise synthesis of this compound-based molecules for specific applications.
Q & A
Basic Research Questions
Q. What are the key considerations when designing a synthesis protocol for 3-Bromopiperridine?
- Methodological Answer : Begin with a literature review to identify established bromination methods for piperidine derivatives (e.g., radical bromination, electrophilic substitution). Prioritize safety due to the reactivity of brominating agents (e.g., handling corrosive or toxic intermediates) . Optimize reaction conditions (temperature, solvent, catalyst) to enhance regioselectivity for the 3-position. Validate purity using chromatography (HPLC, GC) and confirm structural integrity via spectroscopic techniques . Document deviations from standard protocols and justify experimental choices (e.g., inert atmosphere for moisture-sensitive reactions) .
Q. Which spectroscopic techniques are most effective for characterizing 3-Bromopiperidine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the substitution pattern and distinguish this compound from 2- or 4-isomers. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
- Mass Spectrometry (MS) : Analyze fragmentation patterns to verify molecular weight and bromine isotope signatures .
- Infrared (IR) Spectroscopy : Identify characteristic C-Br stretching vibrations (~500–600 cm) and compare with reference spectra .
- Cross-validate results with elemental analysis or X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Replicate Experiments : Systematically test reactivity across a pH gradient (e.g., 1–14) while controlling variables like temperature and solvent .
- Mechanistic Probes : Use kinetic studies (e.g., UV-Vis monitoring) or isotopic labeling (O-water) to track hydrolysis pathways.
- Meta-Analysis : Compare findings with literature on analogous brominated amines, identifying trends in steric/electronic effects .
- Statistical Validation : Apply ANOVA or regression models to assess significance of observed discrepancies .
Q. What methodologies optimize regioselective bromination of piperidine to yield this compound?
- Methodological Answer :
- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd, Cu) or Lewis acids (e.g., FeCl) to direct bromination to the 3-position .
- Computational Modeling : Use molecular docking or DFT simulations to predict bromine’s preferential attack site based on transition-state energetics .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve selectivity .
- Post-Reaction Analysis : Employ GC-MS or H NMR to quantify isomer ratios and calculate selectivity factors .
Q. How should researchers evaluate the stability of this compound in different solvents and temperatures?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples in solvents (e.g., DMSO, ethanol, water) at elevated temperatures (40–60°C) and monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
- Degradation Product Identification : Use LC-MS or NMR to characterize byproducts (e.g., debrominated piperidine or oxidation derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
- Environmental Impact Assessment : Test photolytic stability under UV light to assess ecological persistence .
Methodological Frameworks for Rigorous Research
- FINER Criteria : Ensure questions are F easible (e.g., access to bromination reagents), I nteresting (e.g., novel regioselectivity insights), N ovel (e.g., unexplored pH-dependent reactivity), E thical (safe handling protocols), and R elevant (advancing synthetic or medicinal chemistry) .
- PICO Framework : Define P opulation (this compound), I ntervention (synthetic methods), C omparison (alternative isomers or brominating agents), and O utcome (yield, purity, stability) for systematic literature reviews .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
